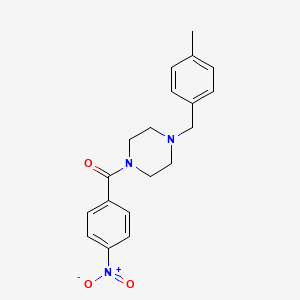
1-(4-methylbenzyl)-4-(4-nitrobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzyl)-4-(4-nitrobenzoyl)piperazine, commonly known as MNBP, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic applications. MNBP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of MNBP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. MNBP has been shown to activate the MAPK/ERK pathway, which is involved in cell growth and differentiation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
MNBP has been shown to have various biochemical and physiological effects in cells and animals. It has been shown to reduce oxidative stress and inflammation, which are involved in various diseases such as Alzheimer's disease and Parkinson's disease. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
MNBP has several advantages for lab experiments. It is easy to synthesize and purify, and it has a well-defined chemical structure. It has also been shown to have low toxicity in animals, which makes it a promising candidate for further study.
However, MNBP also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on MNBP. One direction is to further explore its potential therapeutic applications in various fields such as neuroscience and cancer research. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more specific and effective drugs. Additionally, MNBP could be used as a scaffold for the synthesis of new compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of MNBP involves the reaction of 4-methylbenzylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of MNBP as a white crystalline solid. The purity of the compound can be improved through recrystallization using a suitable solvent such as ethanol.
Applications De Recherche Scientifique
MNBP has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, MNBP has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. It has also been studied for its potential use in treating Parkinson's disease.
In cancer research, MNBP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential use in combination with other anticancer drugs to improve their efficacy.
In drug discovery, MNBP has been used as a scaffold for the development of new compounds with potential therapeutic applications. Its unique chemical structure makes it a promising starting point for the synthesis of novel compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15-2-4-16(5-3-15)14-20-10-12-21(13-11-20)19(23)17-6-8-18(9-7-17)22(24)25/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYXPXBNHHDDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5931510 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


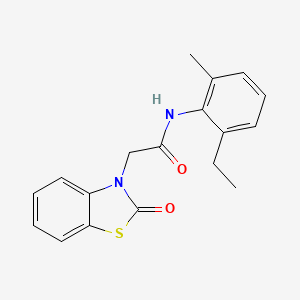



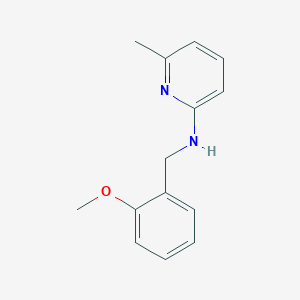


![[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5852987.png)
![3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5852993.png)
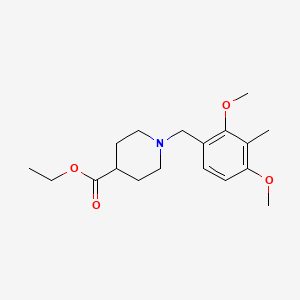
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5853008.png)
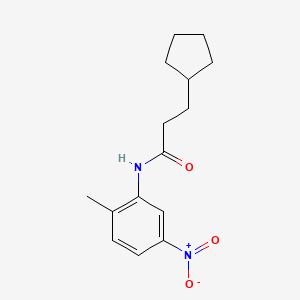
![2-chloro-4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853017.png)